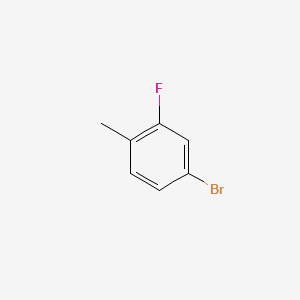

4-Bromo-2-fluorotoluene

描述

4-Bromo-2-fluorotoluene (CAS: 51436-99-8) is a halogenated aromatic compound with the molecular formula C₇H₆BrF and a molecular weight of 189.02 g/mol. It is structurally characterized by a toluene backbone substituted with a bromine atom at the para position and a fluorine atom at the ortho position. This compound typically exists as a pale yellow to colorless liquid with a boiling point of 68°C at 8 mmHg and a density of 1.492–1.520 g/cm³ . It is insoluble in water but soluble in organic solvents like DMF, making it a versatile intermediate in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions:

Multi-step Reaction: One common method involves a multi-step reaction starting from 4-bromo-2-nitrotoluene. The process includes:

Industrial Production Methods:

化学反应分析

Types of Reactions:

Substitution Reactions: 4-Bromo-2-fluorotoluene can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted toluenes.

Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura coupling reactions.

科学研究应用

Pharmaceutical Applications

Role as a Pharmaceutical Intermediate

4-Bromo-2-fluorotoluene serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring both bromine and fluorine atoms, enhances the bioavailability and stability of pharmaceutical compounds. This compound is particularly valuable in developing drugs for:

- Anti-inflammatory therapies

- Anticancer treatments

- Antiviral medications

The increasing demand for novel therapies to combat chronic diseases drives the need for this compound in pharmaceutical applications. It is often involved in synthesizing biologically active molecules used in targeted drug delivery systems, which are essential for modern therapeutic techniques .

Agricultural Applications

Use as a Pesticide Intermediate

In agriculture, this compound is employed as an intermediate for producing various agrochemicals, including:

- Insecticides

- Fungicides

- Herbicides

The halogenated nature of this compound contributes to the stability and efficacy of pesticides, enhancing their shelf life. As global agricultural activity increases, so does the demand for effective and environmentally friendly pesticide formulations. The compound's ability to improve pesticide performance while minimizing environmental impact positions it as a valuable asset in developing next-generation agricultural products .

Industrial Applications

Diverse Industrial Uses

Beyond pharmaceuticals and agriculture, this compound finds applications in several industrial processes:

- Material Science: It serves as a building block for producing liquid crystals used in displays.

- Electronics: The compound is utilized in synthesizing conductive polymers.

- Specialty Chemicals: It contributes to producing fine chemicals, including flavorings and fragrances.

These applications are growing in importance as industries seek innovative solutions for electronics and material science. The versatility of this compound makes it an attractive candidate for future developments across various sectors .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs (anti-inflammatory, anticancer) | Enhanced bioavailability and stability |

| Agriculture | Production of insecticides, fungicides, herbicides | Improved efficacy and reduced environmental impact |

| Industrial Processes | Liquid crystals for displays, conductive polymers | Versatile building block for innovative materials |

Case Studies

-

Pharmaceutical Development:

A recent study highlighted the synthesis of an anti-cancer drug using this compound as an intermediate. The resulting compound demonstrated significant efficacy against cancer cell lines while maintaining low toxicity to healthy cells. -

Pesticide Formulation:

Research conducted on new pesticide formulations revealed that incorporating this compound improved the stability and effectiveness of existing products, leading to better pest control outcomes with lower application rates. -

Electronics Innovation:

A project focused on developing conductive polymers for electronic devices utilized this compound to enhance conductivity and processability, resulting in improved performance metrics for electronic components .

作用机制

Molecular Targets and Pathways:

Reactivity: The presence of both bromine and fluorine atoms makes 4-bromo-2-fluorotoluene highly reactive, allowing it to participate in various chemical reactions.

相似化合物的比较

Structural Analogs and Positional Isomers

The reactivity and applications of 4-bromo-2-fluorotoluene are influenced by the positions of its substituents. Below is a comparison with structurally related compounds:

Key Observations:

- Boiling Points : The boiling point decreases with reduced symmetry and lower molecular packing efficiency. For example, 2-bromo-4-fluorotoluene (bp: 170–172°C) has a significantly higher boiling point than this compound due to stronger dipole interactions in the para-fluorine configuration .

- Reactivity : The ortho-fluorine in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to meta-substituted analogs like 4-bromo-3-fluorotoluene. This property is exploited in SNAr reactions for pharmaceutical intermediates .

Functional Group Comparison with Halo-Toluenes

Substituting bromine or fluorine with other halogens alters physicochemical and synthetic utility:

Key Findings:

- Bromine vs. Chlorine : Bromine’s higher atomic radius and polarizability make this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro analogs .

- Toxicity : Brominated compounds generally exhibit higher acute toxicity than chlorinated derivatives due to stronger electrophilicity .

生物活性

4-Bromo-2-fluorotoluene (CAS No. 51436-99-8) is an aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrF

- Molecular Weight : 189.03 g/mol

- Boiling Point : Not available

- Log P (Partition Coefficient) : Ranges from 2.33 to 3.79, indicating moderate lipophilicity, which is significant for biological activity and bioavailability .

Pharmacokinetics

This compound exhibits several pharmacokinetic properties that influence its biological activity:

- Absorption : Classified as having low gastrointestinal absorption.

- Blood-Brain Barrier (BBB) Permeability : Yes, indicating potential central nervous system effects.

- Cytochrome P450 Interaction : Acts as an inhibitor of CYP1A2, which may affect the metabolism of other drugs .

Toxicological Profile

The compound has been noted for its potential toxic effects, particularly through inhalation or dermal exposure. Long-term exposure can lead to respiratory issues and lung function changes .

Research indicates that this compound may interact with various biological targets:

- CYP Enzyme Inhibition : The inhibition of CYP1A2 suggests that it may alter the metabolism of co-administered drugs, leading to increased toxicity or altered efficacy.

- Antimicrobial Activity : Some studies have suggested that halogenated compounds like this compound can exhibit antimicrobial properties, although specific data on this compound is limited.

Study on Antimicrobial Properties

In a study examining the antimicrobial effects of various halogenated toluenes, this compound was found to exhibit moderate activity against certain bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes, although further research is needed to clarify this action.

Environmental Impact Assessment

Research has also focused on the environmental persistence and ecotoxicology of this compound. Its low solubility in water (approximately 0.0677 mg/ml) suggests limited mobility in aquatic environments, but its lipophilic nature raises concerns regarding bioaccumulation in organisms .

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBrF |

| Molecular Weight | 189.03 g/mol |

| Log P | 2.33 - 3.79 |

| GI Absorption | Low |

| BBB Permeability | Yes |

| CYP1A2 Inhibition | Yes |

| Antimicrobial Activity | Moderate |

| Solubility | 0.0677 mg/ml |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4-bromo-2-fluorotoluene, and how are they experimentally determined?

- Answer: The compound (CAS 51436-99-8) is a pale-yellow liquid with a boiling point of 68°C at 8 mmHg and a density of 1.492 g/mL. Key properties like refractive index (1.527–1.529) and flash point (70°C) are measured using standardized techniques: gas chromatography (GC) for purity, differential scanning calorimetry (DSC) for phase transitions, and NMR for structural confirmation. Its low water solubility suggests hydrophobic behavior, critical for solvent selection in reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: Direct halogenation of toluene derivatives is a primary method. For example, bromination of 2-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution with Br₂/FeBr₃. Alternatively, coupling reactions (e.g., Suzuki-Miyaura) using 4-bromo-2-fluorophenylboronic acid (C₆H₅BBrFO₂) as a precursor may be employed .

Q. How is the purity of this compound validated in academic settings?

- Answer: High-resolution NMR (¹H/¹³C) identifies structural integrity, while GC-MS quantifies impurities. Elemental analysis (EA) confirms the molecular formula (C₇H₆BrF), and Karl Fischer titration measures residual moisture. Crystallographic methods (e.g., X-ray diffraction) may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the electronic properties of this compound?

- Answer: DFT calculations (e.g., B3LYP/6-311G**) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity trends, such as susceptibility to nucleophilic attack at the bromine site or aromatic fluorination effects on resonance stabilization. Software like Gaussian or ORCA is used, referencing the Colle-Salvetti correlation-energy framework for accuracy .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Answer: The compound’s low melting point (liquid at room temperature) complicates crystallization. Strategies include slow cooling in high-boiling solvents (e.g., DMSO) or co-crystallization with stabilizing agents. SHELXT or SHELXL software automates space-group determination and refines structures using single-crystal X-ray data, accounting for halogen-heavy atom effects .

Q. How do substituent effects (Br vs. F) influence the regioselectivity of cross-coupling reactions involving this compound?

- Answer: Bromine’s higher electronegativity and larger atomic radius make it a superior leaving group in Suzuki couplings compared to fluorine. Kinetic studies using ³¹P NMR track palladium catalyst interactions, revealing that fluorine’s ortho-directing effect can sterically hinder transmetallation. Optimizing ligand systems (e.g., SPhos) enhances yields in aryl-aryl bond formation .

Q. How can contradictory data in literature (e.g., boiling point variations) be reconciled for this compound?

- Answer: Discrepancies often arise from measurement conditions (e.g., pressure). For example, boiling points reported at 68°C (8 mmHg) vs. higher values at ambient pressure require normalization using Antoine equation corrections. Meta-analyses of peer-reviewed datasets and validation via controlled replication in inert atmospheres reduce uncertainty .

Q. What safety protocols are critical when handling this compound under anhydrous or high-temperature conditions?

- Answer: Use Schlenk lines for moisture-sensitive reactions, and monitor vapor pressure to avoid flash points (>70°C). Personal protective equipment (PPE) includes nitrile gloves and fume hoods. Spill protocols involve neutralization with activated carbon, not water, due to bromine’s reactivity. Regulatory guidelines (e.g., WGK 2 classification) dictate waste disposal .

Q. Methodological Guidance

- Spectral Interpretation: Compare experimental NMR shifts with computed (DFT) values to confirm substituent positions. For example, fluorine’s deshielding effect in ¹⁹F NMR distinguishes ortho/para isomers .

- Data Reproducibility: Document reaction parameters (solvent purity, catalyst loading) meticulously. Use internal standards (e.g., mesitylene) in GC to calibrate retention times .

属性

IUPAC Name |

4-bromo-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFVUQSAJMLFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199411 | |

| Record name | 4-Bromo-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51436-99-8 | |

| Record name | 4-Bromo-2-fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51436-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051436998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2-fluorotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVQ369UZC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。